Physicochemical Properties and Applications of (R)-Methyl 2-amino-2-cyclobutylacetate in Advanced Drug Discovery
Physicochemical Properties and Applications of (R)-Methyl 2-amino-2-cyclobutylacetate in Advanced Drug Discovery
Introduction & Strategic Value
In modern medicinal chemistry, overcoming the poor pharmacokinetic profiles of native peptides requires the strategic insertion of unnatural amino acids. As a Senior Application Scientist, I frequently utilize (R)-Methyl 2-amino-2-cyclobutylacetate (CAS: 1251904-23-0) to engineer conformational rigidity and metabolic stability into lead compounds.
This chiral building block—essentially the methyl ester of (R)-cyclobutylglycine—acts as a structural surrogate for aliphatic amino acids like valine or proline. However, unlike proline, it lacks a secondary amine, preserving the hydrogen-bond donor capacity of the peptide backbone while its cyclobutyl ring exerts profound steric hindrance. This guide dissects the physicochemical properties, structural causality, and field-proven protocols for integrating this molecule into drug discovery workflows.
Physicochemical Profiling
Understanding the baseline physicochemical properties of (R)-Methyl 2-amino-2-cyclobutylacetate is critical for predicting its behavior during synthesis and in biological systems. The data below synthesizes verified parameters essential for assay design and storage [1].
| Property | Value | Scientific Implication |
| CAS Number | 1251904-23-0 | Unique identifier for the (R)-enantiomer. |
| Molecular Formula | C₇H₁₃NO₂ | Indicates a highly aliphatic, low-molecular-weight building block. |
| Molecular Weight | 143.18 g/mol | Low MW ensures minimal inflation of the final drug's total mass. |
| SMILES | O=C(OC)C1CCC1 | Confirms the alpha-chiral center and esterified C-terminus. |
| Physical Form | Colorless to yellow liquid | Requires careful handling; often converted to HCl salt for solid-state stability. |
| Storage Conditions | 2–8°C, Dark, Inert Atmosphere | Susceptible to slow oxidation or hydrolysis if exposed to ambient moisture/light. |
| Safety / GHS | H302, H315, H319, H335 | Harmful if swallowed; causes skin/eye/respiratory irritation. Fume hood required. |
Structural Causality & Conformational Dynamics
Why choose a cyclobutyl derivative over a standard isopropyl (valine) or cyclopropyl group? The answer lies in the precise manipulation of dihedral angles ( ϕ and ψ ).
The cyclobutyl moiety introduces significant steric bulk directly adjacent to the peptide backbone. This bulk restricts the rotational freedom of the backbone, forcing the peptide into a highly defined secondary structure (often promoting β -turn formations).
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Proteolytic Resistance: Because the dihedral angles are locked, the peptide bond cannot easily adopt the transition-state geometry required by the active sites of endogenous proteases.
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Lipophilicity: The four-carbon aliphatic ring significantly increases the LogP of the local sequence, driving better lipid membrane permeability compared to linear aliphatic chains [4].
Fig 1: Causal relationship between the cyclobutyl moiety and optimized pharmacokinetics.
Applications in Peptidomimetics and SAR
The utility of cyclobutyl amino acid derivatives is well-documented in advanced Structure-Activity Relationship (SAR) campaigns:
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Kinase Inhibitors (Steric Mapping): In the discovery of highly selective PI3Kα inhibitors (e.g., GDC-0077 / Inavolisib), researchers utilized cyclopropyl and cyclobutyl glycine derivatives to probe the sterically restricted binding pockets of the kinase domain. The larger volume of the cyclobutyl ring compared to a cyclopropyl ring can drastically alter isoform selectivity by clashing with specific residues (like Trp780) in off-target kinases [2].
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Allosteric Modulators: Cyclobutyl glycine derivatives have been successfully engineered into positive allosteric modulators (PAMs) targeting the CBX8-PRC1 complex. The incorporation of the cyclobutyl group at specific N-cap positions was critical for maintaining the binding affinity required to antagonize H3K27me3 binding, proving the residue's value in epigenetic drug discovery [3].
Self-Validating Experimental Protocols
To ensure scientific integrity, the protocols below are designed as self-validating systems. Every critical step includes a mechanistic rationale and a verification checkpoint.
Protocol A: Ester Hydrolysis (Preparation for N-Terminal Extension)
(R)-Methyl 2-amino-2-cyclobutylacetate is supplied as a methyl ester. To use it as a standard amino acid in peptide synthesis, the ester must be hydrolyzed to the free carboxylic acid without racemizing the α -chiral center.
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Solvent Preparation: Dissolve 1.0 eq of the ester in a 3:1 mixture of THF:H₂O.
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Causality: THF ensures the lipophilic cyclobutyl compound remains in solution, while water serves as the hydrolytic medium.
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Base Addition: Chill the solution to 0°C. Add 1.2 eq of Lithium Hydroxide (LiOH) dropwise.
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Causality: LiOH is strictly preferred over NaOH. The smaller lithium counterion and milder basicity prevent the deprotonation of the α -proton, thereby preserving the (R)-stereocenter.
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Reaction Monitoring: Stir for 2 hours at room temperature. Monitor via TLC (Ninhydrin stain).
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Validation: The disappearance of the high-Rf ester spot and the appearance of a baseline spot confirms complete conversion.
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Workup: Acidify to pH 3 using 1M HCl, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate under vacuum.
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration
Coupling a sterically hindered amino acid requires overcoming a high activation energy barrier.
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Activation: Pre-activate the hydrolyzed (R)-2-amino-2-cyclobutylacetic acid (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes.
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Causality: HATU is mandatory here. Standard reagents like HBTU are often insufficiently reactive for the extreme steric bulk of the cyclobutyl ring.
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Coupling: Add the activated mixture to the resin-bound peptide. Shake for 120 minutes at room temperature.
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Self-Validation (Kaiser Test): Wash the resin and perform a Kaiser test.
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Validation: A yellow result indicates complete acylation (successful coupling). A blue result indicates unreacted primary amines, triggering an automatic double-coupling cycle using a different solvent system (e.g., NMP/DCM) to alter resin swelling.
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Fig 2: Self-validating SPPS workflow integrating the cyclobutyl unnatural amino acid.
References
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Title : Discovery of GDC-0077 (Inavolisib), a Highly Selective Inhibitor and Degrader of Mutant PI3Kα Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]
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Title : Reprogramming CBX8-PRC1 function with a positive allosteric modulator Source : Cell Chemical Biology (NIH PMC) URL :[Link]
